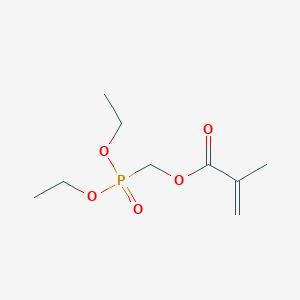

2-Propenoic acid, 2-methyl-, (diethoxyphosphinyl)methyl ester

CAS No.: 60161-88-8

Cat. No.: VC7984564

Molecular Formula: C9H17O5P

Molecular Weight: 236.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60161-88-8 |

|---|---|

| Molecular Formula | C9H17O5P |

| Molecular Weight | 236.2 g/mol |

| IUPAC Name | diethoxyphosphorylmethyl 2-methylprop-2-enoate |

| Standard InChI | InChI=1S/C9H17O5P/c1-5-13-15(11,14-6-2)7-12-9(10)8(3)4/h3,5-7H2,1-2,4H3 |

| Standard InChI Key | WGEHZQBNIFSXDP-UHFFFAOYSA-N |

| SMILES | CCOP(=O)(COC(=O)C(=C)C)OCC |

| Canonical SMILES | CCOP(=O)(COC(=O)C(=C)C)OCC |

Introduction

Chemical Identity and Structural Features

The compound’s systematic name, 2-propenoic acid, 2-methyl-, (diethoxyphosphinyl)methyl ester, reflects its hybrid structure combining methacrylate and organophosphorus moieties. Its molecular formula is , with a molecular weight of 222.176 g/mol . The methacrylate group () is esterified with a diethoxyphosphinylmethyl moiety (), creating a bifunctional molecule capable of polymerization and phosphorus-mediated reactivity.

Structural analysis reveals a planar methacrylate segment and a tetrahedral phosphorus center, which may influence steric and electronic interactions in chemical reactions . The presence of both ester and phosphinate groups suggests potential for dual reactivity, though specific mechanistic studies remain scarce.

Physicochemical Properties

Key physical properties, derived from experimental measurements, are summarized below:

| Property | Value |

|---|---|

| Density | |

| Boiling Point | |

| Flash Point | |

| Vapor Pressure (25°C) | |

| Refractive Index |

The compound’s low vapor pressure indicates limited volatility at ambient conditions, favoring stability in liquid-phase applications . Its moderate flash point suggests flammability risks under high-temperature environments, necessitating precautions during handling. The density aligns with typical organophosphorus esters, which often range between .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume